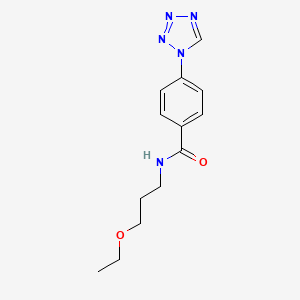
N-(3-ethoxypropyl)-4-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxypropyl)-4-(1H-tetrazol-1-yl)benzamide, commonly known as ETPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETPB belongs to the class of benzamide derivatives and is known to exhibit a wide range of biochemical and physiological effects.
科学的研究の応用
ETPB has been extensively studied for its potential applications in scientific research. One of the most significant applications of ETPB is in the field of neuroscience. ETPB has been shown to inhibit the activity of the protein kinase CK2, which is known to play a crucial role in neuronal signaling. This inhibition leads to a reduction in the release of neurotransmitters such as dopamine, which can be useful in studying the mechanisms of addiction and other neurological disorders.
ETPB has also been studied for its potential applications in cancer research. CK2 is known to be overexpressed in many types of cancer, and ETPB has been shown to inhibit its activity, leading to a reduction in cancer cell proliferation. ETPB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
作用機序
ETPB inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to a reduction in their activity. CK2 is known to play a crucial role in many cellular processes, including DNA repair, cell cycle regulation, and gene expression. Therefore, the inhibition of CK2 by ETPB can have significant effects on cellular function.
Biochemical and Physiological Effects:
ETPB has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on CK2, ETPB has been shown to inhibit the activity of other kinases, including protein kinase C and casein kinase 1. ETPB has also been shown to inhibit the activity of phosphodiesterase 4, an enzyme that plays a role in inflammation.
実験室実験の利点と制限
One of the significant advantages of using ETPB in lab experiments is its specificity for CK2. ETPB has been shown to have minimal effects on other kinases, making it a useful tool for studying the specific role of CK2 in cellular processes. However, ETPB has also been shown to have limited solubility in water, which can make it challenging to use in some experiments.
将来の方向性
There are several future directions for research on ETPB. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the investigation of the effects of ETPB on other cellular processes, such as DNA repair and gene expression. Additionally, the potential use of ETPB in cancer therapy requires further investigation, including the development of more effective delivery methods.
合成法
The synthesis of ETPB involves the reaction of 4-aminobenzoic acid with ethyl 3-bromopropionate to form ethyl 3-(4-aminophenyl)propanoate. This intermediate is then reacted with sodium azide to form ethyl 3-(4-azidophenyl)propanoate. Finally, the azide group is reduced using palladium on carbon to form ETPB.
特性
IUPAC Name |
N-(3-ethoxypropyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-2-20-9-3-8-14-13(19)11-4-6-12(7-5-11)18-10-15-16-17-18/h4-7,10H,2-3,8-9H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNKXLIPVCUOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene](/img/structure/B5201069.png)
![N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5201077.png)

![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201095.png)

![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B5201105.png)
![N-(4-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5201106.png)


![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B5201133.png)



![1-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5201182.png)